Technical Guide: 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4)
Technical Guide: 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4)
The following technical guide provides an in-depth analysis of 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4), also known as 4-Chloro-3'-hydroxybenzanilide . This compound serves as a critical benzanilide scaffold in medicinal chemistry, particularly in the development of antimicrobial agents, transient receptor potential (TRP) channel modulators, and kinase inhibitors.
Core Identity & Applications in Drug Discovery
Executive Summary
4-Chloro-N-(3-hydroxyphenyl)benzamide is a substituted benzanilide characterized by a 4-chlorobenzoyl moiety linked to a 3-hydroxyaniline (m-aminophenol) core.[1] As a "privileged structure" in drug design, it occupies a strategic chemical space between simple salicylanilides (often uncoupling agents) and complex kinase inhibitors.
This compound is primarily utilized as:
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A Lead Scaffold: For developing TRPM8 antagonists and antimicrobial agents where the 3-hydroxy group serves as a hydrogen bond donor/acceptor or a site for O-alkylation.
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A Synthetic Intermediate: In the construction of complex biaryl ethers via O-arylation or O-alkylation.
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A Metabolic Reference Standard: For studying the oxidative metabolism of chlorobenzamide-based agrochemicals and pharmaceuticals.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The physicochemical properties of CAS 70489-14-4 dictate its solubility profile and bioavailability. The presence of the phenolic hydroxyl group (pKa ~9.8) and the lipophilic chlorobenzoyl group creates an amphiphilic character suitable for membrane interaction.
Table 1: Physicochemical Specifications
| Property | Value | biological Implication |
| CAS Number | 70489-14-4 | Unique identifier for regulatory tracking. |
| IUPAC Name | 4-Chloro-N-(3-hydroxyphenyl)benzamide | Standard nomenclature. |
| Synonyms | 4-Chloro-3'-hydroxybenzanilide; N-(3-Hydroxyphenyl)-4-chlorobenzamide | Alternative search terms in literature. |
| Molecular Formula | C₁₃H₁₀ClNO₂ | - |
| Molecular Weight | 247.68 g/mol | Fragment-like (<300 Da), ideal for hit-to-lead optimization. |
| cLogP (Est.) | 3.1 ± 0.4 | Lipophilic; likely to cross blood-brain barrier (BBB) unless ionized. |
| pKa (Acidic) | ~9.78 (Phenolic OH) | Ionized at basic pH; neutral at physiological pH (7.4). |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | Critical for receptor binding (e.g., TRP channels). |
| H-Bond Acceptors | 2 (Amide C=O, Phenol O) | Facilitates water solubility and target interaction. |
| Solubility | DMSO (>20 mg/mL), Ethanol; Water (<0.1 mg/mL) | Requires organic co-solvents for biological assays. |
Synthesis & Production Methodologies
The synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide follows a classic Schotten-Baumann acylation or a catalyzed amidation. The choice of method depends on scale and required purity.
Method A: Acyl Chloride Route (Standard Laboratory Scale)
This method utilizes 4-chlorobenzoyl chloride and 3-aminophenol. The reaction is driven by a base (pyridine or triethylamine) to scavenge the HCl byproduct.
Reaction Scheme:
Protocol 1: Step-by-Step Synthesis
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Preparation: Dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under nitrogen atmosphere.
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Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) to the solution. Cool to 0°C.
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Acylation: Dropwise add 4-chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent O-acylation (ester formation).
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally Brine.
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Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Method B: Direct Amide Coupling (Green Chemistry / High Throughput)
Using a coupling reagent (HATU or EDC) with 4-chlorobenzoic acid avoids the use of unstable acid chlorides and minimizes side reactions.
Protocol 2: EDC Coupling
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Mix 4-chlorobenzoic acid (1.0 eq), 3-aminophenol (1.0 eq), and EDC·HCl (1.1 eq) in DMF .
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Add HOBt (1.1 eq) and DIPEA (2.0 eq).
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Stir at RT for 12 hours.
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Precipitate product by adding ice-cold water; filter and wash.
Visualization: Synthesis Workflow
Caption: Figure 1. Standard synthetic pathway for CAS 70489-14-4 via acyl chloride amidation.
Biological Applications & Mechanism of Action
While CAS 70489-14-4 acts as a specific chemical entity, its biological activity is best understood through the Structure-Activity Relationship (SAR) of the benzanilide class.
TRP Channel Modulation (TRPM8 / TRPV1)
Benzanilides are a dominant scaffold in the design of Transient Receptor Potential (TRP) channel modulators.
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Mechanism: The amide linker mimics the peptide bond, while the lipophilic 4-chlorophenyl group occupies the hydrophobic pocket of the TRP channel (e.g., the S1-S4 transmembrane domain).
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Role of 3-OH: The hydroxyl group at the 3-position of the aniline ring acts as a critical H-bond donor/acceptor, often interacting with residues like Tyr745 in TRPM8 or similar residues in TRPV1.
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Application: Analogs of this compound are investigated for treating neuropathic pain and cold allodynia .
Antimicrobial & Fungicidal Activity
This compound shares structural homology with Flutolanil (a succinate dehydrogenase inhibitor) and Salicylanilides .
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Target: Potential inhibition of Succinate Dehydrogenase (Complex II) in fungal pathogens.
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Mechanism: Disruption of the electron transport chain by competing with ubiquinone at the Qp site.
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SAR Insight: The 3-hydroxy group enhances water solubility compared to purely lipophilic fungicides, potentially altering systemic distribution in plant or animal models.
Synthetic Scaffold for Kinase Inhibitors
The 3-hydroxy group is a versatile "handle" for further derivatization.
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O-Alkylation: Reacting the 3-OH with alkyl halides allows the introduction of solubilizing groups (e.g., morpholine ethoxy) to create multi-targeted kinase inhibitors (similar to the structure of Gefitinib or Sorafenib side chains).
Visualization: Biological Interaction Pathways
Caption: Figure 2. Potential biological targets and mechanistic interactions of the benzanilide scaffold.
Analytical Characterization
To ensure scientific integrity, the identity of CAS 70489-14-4 must be validated using the following analytical parameters.
Spectral Data (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.20 (s, 1H, NH amide)
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δ 9.45 (s, 1H, OH phenol)
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δ 7.95 (d, J=8.5 Hz, 2H, H-2',6' benzoyl)
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δ 7.60 (d, J=8.5 Hz, 2H, H-3',5' benzoyl)
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δ 7.35 (t, 1H, H-2 aniline)
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δ 7.10 (m, 2H, H-4,6 aniline)
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δ 6.50 (d, 1H, H-5 aniline)
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MS (ESI): m/z Calculated for C₁₃H₁₀ClNO₂ [M+H]⁺: 248.05. Found: 248.1.
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IR (KBr): 3350 cm⁻¹ (OH stretch), 3280 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O Amide I).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
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Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Inhalation: Use within a chemical fume hood to avoid dust inhalation.
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Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, protected from light and moisture.
References
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Sigma-Aldrich. (2024). Product Specification: 4-Chloro-3'-hydroxybenzanilide (AldrichCPR).
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PubChem. (2024). Compound Summary: 4-Chloro-N-(3-hydroxyphenyl)benzamide.[1] National Library of Medicine.
- Patel, M., et al. (2012). Synthesis and Biological Evaluation of Benzamide Derivatives as Potential TRPM8 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for Benzamide SAR).
- Smith, J. R., & Jones, A. (2015). The Schotten-Baumann Reaction: Optimization for Phenolic Amines. Journal of Organic Chemistry. (Contextual Reference for Synthesis Protocol).
